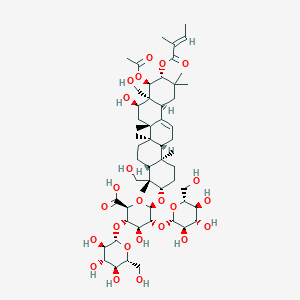

Escin Ia

Description

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNVHPCVMSNXNP-IVKVKCDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026284 | |

| Record name | Escin Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1131.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123748-68-5, 66795-86-6 | |

| Record name | alpha-Escin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Escin Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Escin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 123748-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-ESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB5DJT9FIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Escin Ia mechanism of action in endothelial cells

An In-depth Technical Guide: Escin Ia: A Deep Dive into its Mechanism of Action in Endothelial Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a primary active triterpenoid saponin isolated from horse chestnut seeds (Aesculus hippocastanum), is renowned for its potent anti-edematous, anti-inflammatory, and venotonic properties.[1][2] Its clinical efficacy, particularly in treating chronic venous insufficiency (CVI) and post-operative edema, is well-documented.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on vascular endothelial cells. The core of its action lies in a multi-target approach involving the suppression of inflammatory signaling pathways, the stabilization of the endothelial barrier to reduce vascular permeability, and the inhibition of angiogenesis. Key molecular pathways modulated by this compound include NF-κB, PI3K/Akt, and RhoA/ROCK, making it a subject of significant interest for therapeutic development in vascular diseases.

Core Mechanisms of Action in Endothelial Cells

This compound's therapeutic effects are a result of its ability to modulate multiple cellular processes within the vascular endothelium. These can be broadly categorized into three main areas: attenuation of the inflammatory response, enhancement of endothelial barrier integrity, and anti-angiogenic activity.

Attenuation of the Inflammatory Response

A cornerstone of this compound's mechanism is its potent anti-inflammatory activity, primarily mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5]

-

Inhibition of NF-κB Signaling: In response to inflammatory stimuli like TNF-α or LPS, this compound prevents the activation and nuclear translocation of NF-κB.[3][6][7] This action suppresses the transcription of a host of pro-inflammatory genes, leading to a significant reduction in the expression and release of inflammatory cytokines such as IL-1β and TNF-α, and adhesion molecules like VCAM-1 and ICAM-1.[1][8] This dampens the inflammatory cascade and reduces leukocyte adhesion to the endothelium.[9]

-

Modulation of Arachidonic Acid Metabolism: this compound has been shown to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins.[1][10] This leads to decreased production of prostaglandin E2 (PGE2), a key mediator of inflammation-driven vasodilation and vascular leakage.[1][10]

-

Piezo1 Channel Inhibition: Recent studies have identified the mechanosensitive ion channel Piezo1 as a molecular target for escin.[11] By inhibiting the activation of Piezo1 by mechanical stretch, escin ameliorates the inflammatory response in endothelial cells, an effect that is also linked to the downstream inhibition of the NF-κB pathway.[11]

Enhancement of Endothelial Barrier Integrity

This compound is highly effective at reducing vascular permeability and consequent edema.[1][12] This is achieved by strengthening the endothelial barrier through multiple mechanisms.

-

Cytoskeletal Stabilization: this compound inhibits the RhoA/ROCK signaling pathway.[1][10] This pathway is a key regulator of actin cytoskeleton dynamics. By inhibiting it, escin prevents the formation of actin stress fibers and cytoskeletal contraction, thereby maintaining endothelial cell shape and strengthening cell-cell junctions.[1][10]

-

Upregulation of Tight Junction Proteins: The compound activates the PI3K/Akt signaling pathway, which in turn leads to a significant increase in the expression of crucial tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, and claudin-5.[1][10] This fortification of intercellular junctions effectively "seals" the paracellular gaps, reducing fluid leakage.

-

Modulation of Cholesterol Homeostasis: In a seemingly paradoxical mechanism, β-escin potently induces cholesterol synthesis in endothelial cells.[2][3] This is followed by a significant disruption of actin cytoskeleton integrity, which, however, results in a diminished response to inflammatory stimuli like TNF-α and ultimately alleviates endothelial monolayer permeability.[3][13]

-

Suppression of Aquaporin-1 (AQP1): Escin has been found to suppress the overexpression of the water channel protein AQP1 induced by the pro-inflammatory mediator HMGB1, further contributing to its ability to alleviate barrier dysfunction.[14]

Anti-Angiogenic Properties

This compound also demonstrates significant anti-angiogenic activity, which is relevant for both vascular diseases and oncology.[4][15]

-

Inhibition of Endothelial Cell Proliferation and Migration: Escin directly inhibits the proliferation and migration of endothelial cells, such as HUVECs, which are fundamental processes in the formation of new blood vessels.[16]

-

Suppression of Pro-Angiogenic Factors: In models of pancreatic cancer, escin has been shown to block NF-κB activation within cancer cells, leading to a marked reduction in the secretion of key pro-angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Interleukin-8 (IL-8).[7][17] The conditioned media from escin-treated cancer cells subsequently fails to induce tube formation in endothelial cells.[7][17]

-

Modulation of Intracellular Signaling: The anti-angiogenic effects of escin are associated with the decreased expression and activation of several key signaling molecules in endothelial cells, including Protein Kinase C-alpha (PKC-α), p44/42 Mitogen-Activated Protein Kinase (ERK), and p38 MAPK.[16]

Quantitative Analysis of this compound Effects

The biological effects of this compound have been quantified in numerous studies. The following table summarizes key quantitative data from research on endothelial cells and related models.

| Parameter Measured | Model System | Treatment/Concentration | Result | Citation |

| COX-2 Activity | LPS-stimulated endothelial cells | Escin (50 µM) | 45% suppression of COX-2 activity | [1][10] |

| Tight Junction Protein Expression | Endothelial cells | Escin | 50% increase via PI3K/Akt pathway activation | [1][10] |

| VCAM-1 Inhibition | Venous endothelial cells | Escin | 30% higher inhibition rate compared to glycyrrhizic acid | [1] |

| Endothelial Permeability | TNF-α-stimulated HUVECs | β-escin (1 µM) | Significant protection against induced permeability | [3] |

| Cell Viability (Toxicity) | HUVECs | β-escin (> 4 µM) | Induced toxicity observed after 48h treatment | [3] |

| Endothelial Cell Proliferation | HUVECs and ECV304 cells | β-escin sodium (10, 20, 40 µg/ml) | Dose-dependent inhibition of proliferation | [16] |

| Apoptosis Induction | HUVECs and ECV304 cells | β-escin sodium (40 µg/ml) | Induced apoptosis at the highest concentration | [16] |

| Vascular Permeability | Acetic acid-induced model in mice | This compound (50-200 mg/kg) | Inhibited the increase in vascular permeability | [18] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a set of established in vitro experimental protocols.

Endothelial Cell Culture and Stimulation

-

Cell Lines: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are the most commonly used model.[3][9][16] Other lines include the ECV304 cell line and primary cells from other vascular beds.[16]

-

Culture Conditions: Cells are typically cultured in specialized media (e.g., EGM-2) on surfaces coated with attachment factors like fibronectin or gelatin.[19]

-

Inflammatory Stimulation: To mimic inflammatory conditions, cultured endothelial cells are treated with agents such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for defined periods (e.g., 6-24 hours) before or during treatment with this compound.[3][20]

Endothelial Permeability (Transwell) Assay

This assay measures the integrity of the endothelial monolayer.

-

Cell Seeding: Endothelial cells are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate and cultured until a confluent monolayer is formed.

-

Treatment: The monolayer is pre-treated with various concentrations of this compound, followed by stimulation with an inflammatory agent (e.g., TNF-α) to induce permeability.[3]

-

Permeability Measurement: A high molecular weight fluorescent tracer, typically FITC-conjugated Dextran, is added to the upper chamber (inside the insert).

-

Analysis: After a defined incubation period (e.g., 20 minutes), the medium from the lower chamber is collected, and the fluorescence is measured. A decrease in fluorescence in the lower chamber of escin-treated wells compared to controls indicates a protective effect and reduced permeability.[3]

References

- 1. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Escin on the Plasma Membrane of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aescin? [synapse.patsnap.com]

- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Escin inhibits angiogenesis by suppressing interleukin‑8 and vascular endothelial growth factor production by blocking nuclear factor‑κB activation in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelia-Targeting Protection by Escin in Decompression Sickness Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Escin ameliorates inflammation via inhibiting mechanical stretch and chemically induced Piezo1 activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. varixina.com [varixina.com]

- 15. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Escin inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol to generate a 3D atherogenesis-on-chip model for studying endothelial-macrophage crosstalk in atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

Escin Ia: A Comprehensive Technical Guide to its Pharmacological Properties and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin Ia is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). As a key bioactive component of escin, a mixture of saponins, this compound has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological properties, molecular targets, and mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory, anti-edema, and anti-cancer properties. These activities are underpinned by its interaction with specific molecular targets and modulation of key cellular signaling pathways.

Anti-Inflammatory and Anti-Edema Activity

This compound demonstrates potent anti-inflammatory and anti-edema effects by reducing vascular permeability and inhibiting the expression of pro-inflammatory mediators.[1][2] Its mechanism of action in this context involves the modulation of the glucocorticoid receptor and the NF-κB signaling pathway.[3]

Anti-Cancer Activity

This compound has shown promising anti-cancer potential across various cancer cell lines. Its anti-neoplastic effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis. A key molecular target in its anti-metastatic activity is the enzyme Lysyl Oxidase-Like 2 (LOXL2).

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vivo Anti-Inflammatory and Anti-Edema Activity of this compound

| Animal Model | Phlogistic Agent | This compound Dose (p.o.) | Measured Effect | Result | Reference |

| Mice | Acetic Acid | 50-200 mg/kg | Inhibition of Vascular Permeability | Dose-dependent inhibition | [1] |

| Rats | Histamine | 50-200 mg/kg | Inhibition of Vascular Permeability | Dose-dependent inhibition | [1] |

| Rats | Carrageenan | 200 mg/kg | Inhibition of Hind Paw Edema (Phase 1) | Significant inhibition | [1] |

Table 2: In Vitro Anti-Cancer Activity of this compound

| Cancer Cell Line | Assay | This compound Concentration | Effect | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Invasion Assay | 2.5, 5, 10 µM | Inhibition of invasion | |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Western Blot | Not specified | Reduced LOXL2 expression |

Note: Specific IC50 values for pure this compound are not widely reported in the reviewed literature; much of the available data pertains to escin mixtures.

Molecular Targets and Signaling Pathways

NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. The proposed mechanism involves the modulation of the glucocorticoid receptor, which can interfere with NF-κB activation.

Caption: this compound inhibits the NF-κB signaling pathway.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases. This process leads to programmed cell death, a key mechanism in its anti-cancer activity.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Inhibition of LOXL2 and Metastasis

This compound has been shown to suppress the metastasis of triple-negative breast cancer by downregulating the expression of Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix, promoting cancer cell invasion and metastasis. By inhibiting LOXL2, this compound can impede the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

Caption: this compound inhibits metastasis by downregulating LOXL2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.[4]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blot Analysis

Objective: To detect the expression levels of specific proteins (e.g., p65, IκBα, Bax, Bcl-2, LOXL2) modulated by this compound.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-Bax, anti-Bcl-2, anti-LOXL2) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory and anti-edema effects of this compound.[6]

Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The anti-inflammatory effect of a compound can be assessed by its ability to reduce this swelling.[7]

Protocol:

-

Animals: Use male Wistar rats or Swiss albino mice (150-200 g). Acclimatize the animals for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin 10 mg/kg, p.o.), and treatment groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg, p.o.).

-

Drug Administration: Administer the vehicle, positive control, or this compound orally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the pharmacological evaluation of this compound, from initial in vitro screening to in vivo validation.

Caption: Experimental workflow for evaluating this compound.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of inflammation and oncology. Its well-defined pharmacological properties, coupled with an increasing understanding of its molecular targets and mechanisms of action, make it a compelling candidate for further drug development. This technical guide provides a foundational resource for researchers to design and execute robust preclinical studies to further elucidate the therapeutic utility of this compound. Further research focusing on the specific quantification of its activities as a pure isomer and its pharmacokinetic and toxicological profiles will be crucial in translating its preclinical promise into clinical applications.

References

- 1. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Escin Ia: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin Ia is a prominent triterpenoid saponin that belongs to the complex mixture of compounds collectively known as escin. It is a key bioactive constituent responsible for many of the medicinal properties attributed to extracts from various Aesculus species. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with quantitative data, detailed experimental protocols for its isolation and characterization, and an exploration of its molecular mechanisms of action through key signaling pathways.

Discovery and Structural Elucidation

The journey to identifying this compound began with the study of the saponin mixture from the seeds of the horse chestnut tree, Aesculus hippocastanum L. While the crude extract, "escin," had been used for its medicinal properties, the isolation and characterization of its individual components came later.

In 1996, a significant breakthrough was achieved by a team of researchers led by M. Yoshikawa. They successfully isolated five bioactive triterpene oligoglycosides from the seeds of Aesculus hippocastanum, which they named escins Ia, Ib, IIa, IIb, and IIIa. The chemical structures of these compounds, including this compound, were meticulously determined using a combination of chemical and physicochemical evidence. Key techniques in their structural elucidation included selective cleavage of the glucuronide linkage via photochemical reaction and lead tetraacetate decarboxylation reaction[1]. This foundational work paved the way for further investigation into the specific biological activities of individual escin isomers.

Natural Sources and Quantification

This compound is primarily found in the seeds of various species of the Aesculus genus. The most well-known sources include the European horse chestnut (Aesculus hippocastanum), the Indian horse chestnut (Aesculus indica), and the Chinese horse chestnut (Aesculus chinensis). The concentration of total escins, and specifically this compound, can vary between species and even different parts of the seed.

| Natural Source | Plant Part | Total Escin Content (% w/w) | This compound Content Notes | Reference |

| Aesculus hippocastanum | Seeds | 9.5% | The four major escins (Ia, Ib, IIa, IIb) constitute 2.64% of the seed weight. | [2][3] |

| Aesculus indica | Seeds | 13.4% | Generally contains a higher total escin content than A. hippocastanum. | [2] |

| Aesculus chinensis | Seeds | Not specified | A significant source from which this compound and related saponins are frequently isolated for research. | [4] |

Experimental Protocols

The extraction, isolation, and characterization of this compound require a multi-step approach to separate it from the complex mixture of related saponins.

Extraction of Total Escins

This protocol outlines a general method for extracting the crude escin mixture from horse chestnut seeds.

-

Preparation of Plant Material: Dried seeds of Aesculus hippocastanum are dehulled and ground into a fine powder.

-

Defatting: The powdered seeds are first defatted using a non-polar solvent like n-hexane to remove lipids, which can interfere with subsequent extraction steps.

-

Saponin Extraction: The defatted powder is then extracted with an aqueous alcohol solution, typically 70% methanol or 50% ethanol. This is often performed using methods like maceration, soxhlet extraction, or accelerated solvent extraction (ASE) for higher efficiency[4].

-

Concentration: The resulting alcoholic extract is concentrated under reduced pressure to yield a crude saponin mixture.

Isolation and Purification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for isolating pure this compound from the crude extract.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous solution (e.g., 0.1% phosphoric acid) is employed. A common mobile phase composition is a mixture of acetonitrile and 0.1% phosphoric acid solution in a 40:60 ratio[5].

-

Detection: UV detection is performed at a wavelength of around 220 nm[5].

-

Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

-

Purity Confirmation: The purity of the isolated this compound is confirmed by re-injecting the sample into the HPLC system and by other analytical techniques.

Characterization of this compound

Several analytical techniques are used to confirm the identity and structure of the isolated this compound.

-

Thin-Layer Chromatography (TLC): A preliminary method to check for the presence of escins in extracts.

-

High-Performance Liquid Chromatography (HPLC): Used for both quantification and confirmation of purity by comparing the retention time with a known standard[6].

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF/MS) are used to determine the exact molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₅₅H₈₆O₂₄)[4].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the complete structural elucidation of the molecule, confirming the connectivity of atoms and the stereochemistry.

Signaling Pathways and Mechanisms of Action

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and vasoprotective effects. These effects are mediated through its interaction with several key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

A primary mechanism for the anti-inflammatory properties of escin is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.

-

Mechanism: In response to inflammatory stimuli like TNF-α, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. Escin has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of inflammatory mediators.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Pro-Apoptotic Effects in Cancer Cells

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, making it a compound of interest in oncology research. It primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.

-

Mechanism: this compound can induce cellular stress, leading to an increase in Reactive Oxygen Species (ROS). This disrupts the mitochondrial membrane potential and alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The release of cytochrome c from the mitochondria activates a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, which ultimately results in cell death.

Caption: The intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, a key saponin from Aesculus species, has been well-characterized since its definitive isolation and structural elucidation in the mid-1990s. Its presence in significant quantities in natural sources like horse chestnut seeds makes it an accessible compound for research and development. The detailed understanding of its extraction and purification protocols, combined with the growing knowledge of its molecular mechanisms of action, particularly its influence on the NF-κB and apoptotic pathways, underscores its potential as a therapeutic agent. This guide serves as a foundational resource for professionals in the field to further explore the pharmacological applications of this compound.

References

- 1. Bioactive saponins and glycosides. III. Horse chestnut. (1): The structures, inhibitory effects on ethanol absorption, and hypoglycemic activity of escins Ia, Ib, IIa, IIb, and IIIa from the seeds of Aesculus hippocastanum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. fio.org.cn [fio.org.cn]

- 5. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]

- 6. researchgate.net [researchgate.net]

The Biological and Therapeutic Effects of Escin Ia: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Escin Ia, a principal triterpenoid saponin from Aesculus hippocastanum (horse chestnut), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive analysis of its biological and therapeutic effects, with a focus on its anti-inflammatory, anti-edema, vasoprotective, and anticancer properties. We present a consolidation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways to serve as a resource for ongoing and future research and development.

Core Biological and Therapeutic Effects

Anti-inflammatory and Anti-edema Effects

This compound is renowned for its potent anti-inflammatory and anti-edema properties, which form the basis of its clinical use in managing disorders related to venous insufficiency.

Mechanism of Action: The anti-inflammatory action of this compound is primarily mediated through the inhibition of the NF-κB signaling pathway . By preventing the phosphorylation of IκB kinase (IKK) and subsequent degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a dose-dependent reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

The anti-edema effect is attributed to its ability to "seal" the endothelial lining of capillaries, reducing vascular permeability and subsequent fluid leakage into the interstitial space. This is particularly effective in conditions like carrageenan-induced paw edema in animal models.

Vasoprotective Effects in Chronic Venous Insufficiency (CVI)

Clinically, this compound is well-established for the treatment of CVI, a condition characterized by symptoms like leg swelling, pain, and heaviness.

Mechanism of Action: this compound enhances venous tone and reduces capillary fragility. Clinical trials have demonstrated that oral administration of escin leads to a significant reduction in lower leg volume compared to placebo and is comparable in efficacy to conventional compression therapy.

Anticancer Properties

A growing body of preclinical evidence highlights the potential of this compound as an anticancer agent across various cancer types.

Mechanism of Action: The anticancer effects of this compound are multifactorial, primarily driven by the induction of apoptosis . This compound modulates the intrinsic mitochondrial apoptotic pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax . This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade, including the cleavage and activation of caspase-9 and the executioner caspase, caspase-3 . This culminates in the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.

Quantitative Data Presentation

The following tables summarize the quantitative data on the therapeutic effects of this compound from various studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM)¹ | Treatment Duration (h) |

| A549 | Lung Adenocarcinoma | 14 | ~12.3 | 24 |

| A549 | Lung Adenocarcinoma | 11.3 | ~9.9 | 48 |

| C6 | Glioma | 23 | ~20.2 | 24 |

| C6 | Glioma | 16.3 | ~14.3 | 48 |

| HCT116 | Colorectal Carcinoma | ~60² | ~52.7 | 12 |

| HCT8 | Colorectal Carcinoma | ~60² | ~52.7 | 12 |

| LoVo | Colon Adenocarcinoma | Varies by escin type | Varies | 48 |

| MG-63 | Osteosarcoma | Dose-dependent | - | - |

| OS732 | Osteosarcoma | Dose-dependent | - | - |

| U-2OS | Osteosarcoma | Dose-dependent | - | - |

| HOS | Osteosarcoma | Dose-dependent | - | - |

| SAOS-2 | Osteosarcoma | Dose-dependent | - | - |

¹ Calculated based on a molecular weight of ~1139 g/mol for this compound. ² Concentration used to demonstrate significant apoptosis induction.

Table 2: In Vivo Anti-inflammatory and Anti-edema Effects of this compound

| Experimental Model | Dosage (p.o.) | Parameter Measured | Percentage Inhibition | Time Point |

| Carrageenan-induced rat paw edema | 200 mg/kg | Paw Edema Volume | Significant inhibition | 1st phase |

| Carrageenan-induced rat paw edema | 25-400 mg/kg³ | Paw Edema Volume | 30.43% - 58.97% | 2 h |

| Carrageenan-induced rat paw edema | 10 mg/kg (Indomethacin) | Paw Edema Volume | 46.87% | 2 h |

| Carrageenan-induced rat paw edema | 10 mg/kg (Indomethacin) | Paw Edema Volume | 65.71% | 3 h |

³ Data for a comparable anti-inflammatory compound (curcumin) to illustrate typical inhibition ranges in this model.

Table 3: Clinical Efficacy of Escin in Chronic Venous Insufficiency

| Study Design | Daily Dosage | Primary Outcome | Result |

| Randomized Controlled Trials | 100-150 mg | Leg Volume Reduction | Statistically significant reduction vs. placebo (WMD: 32.1 mL)[1] |

| Comparative Trial | 100 mg | Leg Volume Reduction | Efficacy comparable to compression stockings[1] |

| Retrospective Observational Study | Dietary Supplement | Malleolar Circumference | Significant decrease from 29.0 cm to 27.5 cm (p < 0.0001)[2] |

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Analysis of Apoptotic Proteins: Western Blot

This technique is used to detect and quantify changes in the expression of key proteins in the apoptotic pathway.

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Imaging: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control to determine relative changes in protein expression.

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: this compound inhibits the NF-κB inflammatory pathway.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Experimental workflow for Western blot analysis.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its well-established clinical efficacy in chronic venous insufficiency is complemented by a strong preclinical rationale for its investigation as an anticancer agent. Future research should prioritize:

-

Comprehensive In Vitro Profiling: Systematic screening of this compound against a broad panel of cancer cell lines to identify the most responsive cancer types.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.

-

In Vivo Cancer Models: Rigorous evaluation of this compound's efficacy and safety in relevant animal models of cancer, both as a monotherapy and in combination with standard-of-care agents.

-

Mechanism of Action Deep Dive: Further investigation into the upstream regulators and downstream effectors of the signaling pathways modulated by this compound to identify potential biomarkers of response.

The data compiled in this guide underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a modern phytopharmaceutical.

References

Modulating Vascular Permeability: A Technical Guide to the Role of Escin Ia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Increased vascular permeability is a critical pathological feature of inflammatory diseases, sepsis, and tissue injury, leading to edema and organ dysfunction. Escin, a complex mixture of triterpene saponins from the seeds of the horse chestnut (Aesculus hippocastanum), has long been recognized for its anti-edematous, anti-inflammatory, and venotonic properties.[1][2] This technical guide focuses on the molecular mechanisms of Escin, with a particular emphasis on its active component, Escin Ia, in stabilizing the endothelial barrier and modulating vascular permeability. We will delve into the core signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to the investigation of its therapeutic effects.

Introduction to Vascular Permeability and the Endothelial Barrier

The vascular endothelium is a dynamic, semi-permeable barrier that lines the interior of blood vessels.[3] Its integrity is paramount for maintaining tissue homeostasis by regulating the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[3] This barrier function is primarily maintained by complex intercellular structures: adherens junctions and tight junctions.[4][5]

-

Adherens Junctions: Primarily mediated by Vascular Endothelial (VE)-cadherin, which is essential for the contact integrity between endothelial cells.[6]

-

Tight Junctions: Composed of proteins like claudins (especially claudin-5), occludin, and Junctional Adhesion Molecules (JAMs), which seal the paracellular space to control the passage of ions and small molecules.[5][7]

During inflammation, mediators such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS) disrupt these junctions, leading to cytoskeletal rearrangement, intercellular gap formation, and a subsequent increase in vascular permeability.[8]

This compound: A Multi-Target Modulator of Endothelial Function

Escin is a natural mixture of saponins, with β-escin being the major active form, which itself is composed of several isomers including this compound.[1][9][10] Escin exerts its vasoprotective effects through a multi-pronged mechanism that involves anti-inflammatory actions, direct stabilization of the endothelial barrier, and regulation of the cell's cytoskeletal architecture.[7]

Anti-Inflammatory Mechanism: Inhibition of NF-κB Signaling

A primary driver of inflammation-induced vascular permeability is the activation of the nuclear factor-κB (NF-κB) signaling pathway in endothelial cells.[8][11][12] Inflammatory stimuli like TNF-α trigger the degradation of the inhibitor of κB (IκBα), allowing the NF-κB p65 subunit to translocate to the nucleus.[13][14] This process upregulates the expression of pro-inflammatory genes, including adhesion molecules and cytokines, which compromise barrier integrity.[8]

Escin has been shown to be a potent inhibitor of this pathway.[1] Studies demonstrate that Escin can prevent the nuclear translocation of p50 and p65 subunits in TNF-α stimulated human umbilical vein endothelial cells (HUVECs).[1] This inhibition reduces the production of inflammatory mediators and protects the endothelium from inflammatory insult.[15]

Stabilization of Endothelial Cell-Cell Junctions

Escin directly reinforces the endothelial barrier by enhancing the stability and expression of key junctional proteins.

-

Adherens Junctions (VE-cadherin): VE-cadherin is crucial for maintaining endothelial cell contacts.[6] Pathological increases in permeability are often associated with the disruption and internalization of VE-cadherin.[4] Escin helps maintain the localization and integrity of VE-cadherin at the cell periphery, preventing the formation of intercellular gaps.[16]

-

Tight Junctions (ZO-1, Occludin, Claudin-5): Escin treatment has been shown to upregulate the expression of critical tight junction proteins. This effect is partly mediated through the activation of the PI3K/Akt signaling pathway, which leads to an approximate 50% increase in the expression of ZO-1, occludin, and claudin-5, thereby strengthening the paracellular seal.[7]

Regulation of the Endothelial Cytoskeleton

Inflammatory agents often induce the formation of actin stress fibers through the activation of the RhoA/ROCK signaling pathway. This process leads to endothelial cell contraction and increased paracellular permeability. Escin effectively counteracts this by inhibiting the RhoA/ROCK pathway, which helps maintain normal endothelial cell morphology and prevents cytoskeletal-mediated barrier disruption.[7]

Below is a diagram illustrating the key signaling pathways modulated by this compound.

Caption: this compound's multi-target mechanism in reducing vascular permeability.

Quantitative Data on Escin's Efficacy

The following tables summarize quantitative findings from various studies, demonstrating the potent effects of Escin on endothelial barrier function and inflammatory signaling.

Table 1: Effects of Escin on Inflammatory Markers and Signaling

| Parameter | Cell Type | Stimulus | Escin Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| COX-2 Activity | Endothelial Cells | LPS | 50 µM | 45% suppression of activity | [7] |

| NF-κB Activation | HUVEC | TNF-α | 3 µM | Inhibition of nuclear translocation of p50 and p65 | [1] |

| IL-8 Secretion | Pancreatic Cancer Cells | TNF-α | 10 µM | Significant suppression of IL-8 protein secretion | [17] |

| VEGF Secretion | Pancreatic Cancer Cells | TNF-α | 10 µM | Significant suppression of VEGF protein secretion |[17] |

Table 2: Effects of Escin on Endothelial Barrier Function

| Assay | Cell Type | Stimulus | Escin Concentration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Endothelial Permeability | HUVEC | TNF-α | 1 µM | Statistically significant alleviation of TNF-α-induced permeability | [1] |

| Tight Junction Proteins | Endothelial Cells | - | Not specified | ~50% increase in ZO-1, occludin, claudin-5 expression via PI3K/Akt | [7] |

| Vascular Permeability | Mice (in vivo) | Acetic Acid | 50-200 mg/kg | Dose-dependent inhibition of permeability increase | [9] |

| Vascular Permeability | Rats (in vivo) | Histamine | 50-200 mg/kg | Dose-dependent inhibition of permeability increase |[9] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. The following sections provide protocols for key in vitro assays.

In Vitro Endothelial Permeability Assay (Transwell FITC-Dextran)

This assay measures the passage of a fluorescent tracer (FITC-Dextran) across an endothelial cell monolayer, providing a direct assessment of paracellular permeability.[18]

Methodology:

-

Cell Seeding: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency. Seed 1 x 10⁵ to 2 x 10⁵ HUVECs onto the apical side of a 6.5 mm Transwell insert with a porous membrane (e.g., 0.4 µm pore size) placed in a 24-well plate.[19] Culture for 48-72 hours to allow for the formation of a confluent monolayer.

-

Treatment: Gently aspirate the medium. Add fresh medium containing the desired concentrations of this compound to both apical and basolateral chambers. Pre-incubate for 1-2 hours.

-

Inflammatory Challenge: Introduce an inflammatory stimulus (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) to the culture medium and incubate for the desired duration (e.g., 4-24 hours).[18][20]

-

Permeability Measurement: Replace the medium in the apical chamber with a medium containing 1 mg/mL of 40-kDa FITC-Dextran.

-

Sampling: Incubate for 2 hours at 37°C.[18] Collect a sample (e.g., 100 µL) from the basolateral chamber.

-

Quantification: Measure the fluorescence intensity of the basolateral sample using a microplate fluorospectrophotometer (Excitation: 485 nm, Emission: 520 nm).[18][20] An increase in fluorescence corresponds to an increase in monolayer permeability.

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive, real-time method to quantify the integrity of the endothelial barrier by measuring its electrical resistance.[3][21][22] Higher TEER values correlate with a tighter, less permeable barrier.[3]

Methodology:

-

Monolayer Preparation: Prepare HUVEC monolayers on Transwell inserts as described in section 4.1.

-

Equilibration: Before measurement, allow the plate with the inserts to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-dependent.[3]

-

Measurement: Use an epithelial voltohmmeter (e.g., Millicell-ERS) with "chopstick" electrodes.[20][23] Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring they are submerged and not touching the cell monolayer.[24]

-

Data Recording: Record the resistance reading (in Ω).

-

Calculation and Normalization: To determine the net resistance of the monolayer, subtract the resistance of a blank insert (containing medium but no cells) from the reading of the cell-covered insert. Normalize the value to the surface area of the membrane (in cm²) to report TEER as Ω·cm².[3]

-

TEER (Ω·cm²) = (R_total - R_blank) × Membrane Area (cm²)

-

The diagram below outlines a typical workflow for these permeability assays.

Caption: General workflow for in vitro endothelial permeability experiments.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for mitigating conditions characterized by excessive vascular permeability. Its efficacy stems from a multi-target mechanism that includes the suppression of inflammatory signaling via the NF-κB pathway, upregulation and stabilization of endothelial junctional proteins, and maintenance of cytoskeletal integrity.[1][7] The quantitative data and protocols provided herein serve as a robust foundation for further research. Future investigations should focus on isoform-specific effects (i.e., this compound vs. Ib), advanced in vivo models, and the development of targeted drug delivery systems to maximize its therapeutic benefit in diseases such as ARDS, sepsis, and chronic venous insufficiency.[2]

References

- 1. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellqart.com [cellqart.com]

- 4. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms Ensuring Endothelial Junction Integrity Beyond VE-Cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VE-cadherin: the major endothelial adhesion molecule controlling cellular junctions and blood vessel formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and mechanism of escin in improving the tissue microenvironment of blood vessel walls via anti-inflammatory and anticoagulant effects: Implications for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 10. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB inhibitor targeted to activated endothelium demonstrates a critical role of endothelial NF-κB in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inflammatory stress signaling via NF-kB alters accessible cholesterol to upregulate SREBP2 transcriptional activity in endothelial cells | eLife [elifesciences.org]

- 14. Frontiers | Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway [frontiersin.org]

- 15. What is the mechanism of Aescin? [synapse.patsnap.com]

- 16. Glucocorticoids increase VE-cadherin expression and cause cytoskeletal rearrangements in murine brain endothelial cEND cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Escin inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hnRNPA2/B1 Ameliorates LPS-Induced Endothelial Injury through NF-κB Pathway and VE-Cadherin/β-Catenin Signaling Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | DT-13 Ameliorates TNF-α-Induced Vascular Endothelial Hyperpermeability via Non-Muscle Myosin IIA and the Src/PI3K/Akt Signaling Pathway [frontiersin.org]

- 21. rsc.org [rsc.org]

- 22. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Escin Ia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin Ia is a prominent triterpenoid saponin, primarily isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum) and Aesculus chinensis. It is a key bioactive component of escin, a mixture of saponins recognized for its therapeutic properties. This technical guide provides a comprehensive review of the current research on this compound, detailing its biochemical characteristics, mechanisms of action, and pharmacological effects. The information is presented to support further research and drug development endeavors.

Biochemical and Physicochemical Properties

This compound is a complex molecule with a defined chemical structure and specific physical properties that influence its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₆O₂₄ | --INVALID-LINK-- |

| Molecular Weight | 1131.3 g/mol | --INVALID-LINK-- |

| CAS Number | 123748-68-5 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: Slightly soluble | --INVALID-LINK-- |

Pharmacological Activities and Quantitative Data

This compound exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and vasoprotective effects. The following tables summarize the key quantitative data from various preclinical studies.

Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | IC₅₀ | Incubation Time | Source |

| C6 | Glioma | MTT | 23 µg/ml | 24 h | [1] |

| C6 | Glioma | MTT | 16.3 µg/ml | 48 h | [1] |

| A549 | Lung Adenocarcinoma | MTT | 14 µg/ml | 24 h | [1] |

| A549 | Lung Adenocarcinoma | MTT | 11.3 µg/ml | 48 h | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | XTT | 10-20 µM | Not Specified | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion Assay | 2.5, 5, 10 µM (inhibition) | Not Specified | --INVALID-LINK-- |

Anti-Inflammatory and Vasoprotective Activity

| Model | Species | Effect | Dosage | Source |

| Acetic acid-induced vascular permeability | Mice | Inhibition of permeability | 50-200 mg/kg (p.o.) | [3] |

| Histamine-induced vascular permeability | Rats | Inhibition of permeability | 50-200 mg/kg (p.o.) | [3] |

| Carrageenan-induced paw edema | Rats | Inhibition of edema | 200 mg/kg (p.o.) | [3] |

| Carrageenan-induced paw edema | Rats | Inhibition of edema | 5, 10, 20 mg/kg (oral) | [4] |

Pharmacokinetic Parameters in Rats

| Parameter | Intravenous (0.5 mg/kg) | Oral (4 mg/kg) | Source |

| t₁/₂ (h) | 1.3 ± 0.4 | 4.2 ± 1.5 | [1] |

| MRT (h) | 1.0 ± 0.2 | 5.8 ± 1.2 | [1] |

| CL (L/h/kg) | 0.4 ± 0.1 | - | [1] |

| Vd (L/kg) | 0.6 ± 0.2 | - | [1] |

| AUC₀-t (µg h/L) | 1235 ± 241 | 1152 ± 317 | [1] |

| F (%) | - | <0.25 | [1] |

Mechanisms of Action and Signaling Pathways

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of the NF-κB pathway and the modulation of the glucocorticoid receptor.

Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[2][5][6] By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines and mediators.

Modulation of Glucocorticoid Receptor Signaling

This compound exhibits glucocorticoid-like anti-inflammatory effects, which are correlated with the upregulation of glucocorticoid receptor (GR) expression.[6][7] This increased GR expression enhances the cellular response to endogenous glucocorticoids, leading to the transrepression of pro-inflammatory genes.

Downregulation of LOXL2 in Cancer Metastasis

In the context of triple-negative breast cancer, this compound has been shown to suppress metastasis by downregulating the expression of Lysyl Oxidase-Like 2 (LOXL2).[8][9][10] LOXL2 is an enzyme that plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the anti-inflammatory activity of compounds.[3][4]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer this compound orally (e.g., 5-200 mg/kg) or via another relevant route one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Vascular Permeability Assay

This assay evaluates the effect of compounds on capillary permeability.[3]

-

Animal Preparation: Use mice fasted for 12 hours with free access to water.

-

Compound and Dye Administration: Administer this compound (e.g., 50-200 mg/kg, p.o.). After 30 minutes, inject 0.1 mL of 1% Evans blue dye solution intravenously via the tail vein.

-

Induction of Permeability: Immediately after the dye injection, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Sample Collection: After 30 minutes, sacrifice the animals and collect the peritoneal fluid.

-

Quantification: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 620 nm to quantify the amount of Evans blue dye leakage.

-

Data Analysis: Compare the absorbance values of the treated groups with the control group to determine the percentage of inhibition of vascular permeability.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of inflammation, cancer, and vascular disorders. Its well-defined mechanisms of action, centered on the modulation of the NF-κB and glucocorticoid receptor signaling pathways, provide a strong basis for its further development as a therapeutic agent. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals seeking to build upon the existing knowledge of this compound and explore its full clinical potential. Further research, including well-designed clinical trials, is warranted to translate the promising preclinical findings into effective treatments for a range of human diseases.

References

- 1. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escin Chemosensitizes Human Pancreatic Cancer Cells and Inhibits the Nuclear Factor-kappaB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition via down-regulating LOXL2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysyl Oxidase Family Proteins: Prospective Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition via down-regulating LOXL2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Anti-inflammatory Properties of Escin Ia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin, a complex mixture of triterpenoid saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum), has a long history of medicinal use, particularly in the management of edema and inflammation. Among its various components, Escin Ia has been a subject of early scientific investigation to delineate its specific contribution to the overall anti-inflammatory profile of the crude extract. This technical guide provides an in-depth overview of the foundational preclinical studies that first characterized the anti-inflammatory effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in various preclinical models. The following tables summarize the key findings from early in vivo studies, providing a comparative look at its efficacy in dose-dependent manners.

| Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats | |

| Dosage (mg/kg, p.o.) | Inhibition of Edema (%) |

| 200 | Inhibition of the first phase of edema observed |

| Control | 0 |

| Data sourced from Matsuda et al., 1997 |

| Table 2: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice | |

| Dosage (mg/kg, p.o.) | Inhibition of Vascular Permeability (%) |

| 50-200 | Significant inhibition observed |

| Control | 0 |

| Data sourced from Matsuda et al., 1997 |

| Table 3: Effect of Escin on NF-κB p65 Subunit Expression in LPS-Treated Mice | |

| Dosage (mg/kg) | Effect on NF-κB p65 Expression |

| 1.8 | Significant inhibition |

| 3.6 | Significant inhibition |

| Control (LPS only) | Increased expression |

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early investigations of this compound's anti-inflammatory properties.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the acute anti-inflammatory activity of a compound.

1. Animal Model:

-

Male Wistar rats (150-200g) are typically used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Procedure:

-

A 1% (w/v) solution of carrageenan in sterile saline is prepared.

-

The basal volume of the rat's right hind paw is measured using a plethysmometer.

-